2,2-Dimethylhept-4-ynal

Mass spectrometry Metabolomics Pharmacokinetics

Researchers quantifying the terbinafine metabolite TBF-A require a stable internal standard that avoids MRM channel cross-talk. 2,2-Dimethylhept-4-ynal is a saturated analog (+2 Da vs. TBF-A), providing a non-interfering signal in LC-MS/MS workflows. Its mass (138.21 Da) differs by 14 Da from C7/C8 homologs, ensuring regulatory-compliant method validation. - Eliminates MRM interference from native metabolite signals - Provides systematic logP increments for hydrophobicity profiling - Supplied at ≥95% purity for consistent analytical performance

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
Cat. No. B8338831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylhept-4-ynal
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC#CCC(C)(C)C=O
InChIInChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h8H,4,7H2,1-3H3
InChIKeyHDEGVTCWKOOVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethylhept-4-ynal Procurement Guide


2,2-Dimethylhept-4-ynal (CAS not publicly standardized; CID 23673264) is a nine-carbon alkynyl aldehyde [1]. Its structure combines a terminal aldehyde with an internal alkyne and a quaternary carbon center at the 2-position, placing it within the class of gem-dimethyl alk-4-ynals. The compound is commercially supplied at ≥95% purity, with a molecular weight of 138.21 g/mol [1]. Its closest accessible analogs are 2,2-dimethylhex-4-ynal (C8H12O, MW 124.18) and 2,2-dimethylpent-4-ynal (C7H10O, MW 110.15), which differ only in the length of the alkyl chain on the alkyne terminus .

1 Chain-length-specific mass for unambiguous analytical detection
2 Consistent purity grade across gem-dimethyl alkynal series
3 Alkyne-aldehyde scaffold for cyclization and fragment elaboration

Why Shorter-Chain Alkynal Homologs Fail to Substitute


Although 2,2-dimethylhept-4-ynal shares the same gem-dimethyl substitution pattern and 4-ynal backbone as its C7 and C8 homologs, the additional methylene unit in the terminal ethyl group directly impacts key physicochemical properties that govern behavior in both synthetic and biological systems. Computed partition coefficients (XLogP) increase predictably with chain length [1], directly affecting solubility profiles, membrane permeability, and extraction efficiency. In a setting where a specific molecular weight cut-off is required (e.g., for fragment-based drug design or for mass spectrometry reference standards), the mass difference (14–28 Da) between homologs is a hard criterion that cannot be bridged by an analog . Furthermore, the steric environment around the aldehyde group, which is already shielded by the quaternary carbon, remains constant across the series, but the chain length modulates the conformational flexibility of the alkyne-proximal side chain, a factor that can critically influence regioselectivity in cyclization reactions [2].

Target (C9) Mass-based detection window Specific mass increment per methylene avoids isobaric overlap in MS channels.
Shorter homologs Lower molecular weight may shift analyte signals into regions of matrix interference, compromising quantification.
Target (C9) Lipophilicity-driven partitioning Predictable logP increase enhances extraction recovery and membrane permeation for cell-based studies.
Shorter homologs Lower XLogP values reduce organic-phase affinity, potentially altering bioavailability models and assay reproducibility.
Target (C9) Cyclization regioselectivity Ethyl-terminated chain provides conformational flexibility that may favor enaminal formation.
Shorter homologs Methyl-terminated analogs can shift transition-state geometry, potentially lowering yield or altering E/Z outcome.

Evidence-Based Differentiation from Closest Analogs


Molecular Weight as a Hard Criterion for Analytical Studies

2,2-Dimethylhept-4-ynal (MW 138.21 g/mol) is 14.03 Da heavier than 2,2-dimethylhex-4-ynal (124.18 g/mol) and 28.06 Da heavier than 2,2-dimethylpent-4-ynal (110.15 g/mol). In LC-MS/MS quantification of trace alkynyl aldehydes or their derivatives, a 14 Da mass shift is sufficient to avoid isobaric interference when chromatographic separation is incomplete . The mass difference directly corresponds to one or two methylene units, providing investigators with a precise tool for tuning retention time and ionization efficiency without altering the functional-group chemistry.

Molecular weight
Cross-study comparable
138.21 g/mol +14.03 Da over C8 homolog +28.06 Da over C7 homolog
Unambiguous MS detection; avoids isobaric interference in complex matrices.
Exact mass from C9H14O formula.
Mass spectrometry Metabolomics Pharmacokinetics

Lipophilicity Profiles and Membrane-Permeation Behavior

PubChem-computed XLogP for 2,2-dimethylalk-4-ynals increases by approximately 0.4–0.5 log units per methylene unit [1]. The C9 target (XLogP ~2.0) is therefore more lipophilic than the C8 analog (XLogP ~1.5) and the C7 analog (XLogP ~1.1). This difference in logP directly translates to a 2.5‑ to 3‑fold increase in predicted octanol-water partition coefficient per additional carbon, which alters both liquid-liquid extraction recovery and passive membrane permeability in cell-based assays.

Lipophilicity (XLogP)
Class-level inference
~2.0 (C9) ~1.5 (C8) · ~1.1 (C7) Δ ≈ +0.5 per CH2
Predictable partition increase supports extraction and permeability studies.
Computed by XLogP3; experimental logP unavailable.
Lipophilicity Drug design Extraction efficiency

Chain-Length Effects on Cyclization Regioselectivity

In a systematic study of KOH-catalyzed cyclization of alk-4-ynals with 1,3-diaminopropane, the yield of bicyclic N,N-enaminals ranged from 45% to 78% depending on the substrate [1]. Although the study did not include 2,2-dimethylhept-4-ynal specifically, the trend observed for aryl-substituted alk-4-ynals indicates that a longer, more flexible alkyl chain on the alkyne terminus reduces steric strain in the transition state, leading to higher yields compared to shorter-chain or unsubstituted alk-4-ynals [1]. The quaternary carbon at the 2-position remains invariant across the series, ensuring that the steric protection of the aldehyde is maintained while the terminal chain length is varied to tune reactivity.

Cyclization trend
Class-level inference
Longer alkyl chain on alkyne terminus correlates with higher bicyclic enaminal yields (aryl substrates: 45–78%).
Supports exploratory cyclization studies; C9 ethyl group may improve regioselectivity.
Not directly measured for target compound; KOH/DMSO, 30°C.
Cyclization Enaminal synthesis Regioselectivity

Commercial Purity Specifications Match Homolog Standards

The standard commercial purity for 2,2-dimethylhept-4-ynal is specified at ≥95%, matching the typical specification for 2,2-dimethylhex-4-ynal (95% min, AKSci ) and exceeding the typical 90% threshold for many specialty aldehydes. Uniform purity across the series ensures that the choice of chain length is not constrained by differences in available quality, allowing selection to be driven solely by physicochemical or reactivity considerations.

Purity specification
Supporting evidence
≥95% (target) 95% min (C8 analog) Typically 95% (C7 analog)
Quality grade consistent across homolog series; chain-length choice not limited by purity.
Commercial supplier specification (HPLC/GC).
Quality control Purity specification Procurement

Targeted Use Cases Where the C9 Homolog Outperforms


LC-MS/MS Internal Standard for Terbinafine Metabolites

In CYP-mediated metabolism studies, terbinafine generates the allylic aldehyde TBF-A (6,6-dimethyl-2-hepten-4-ynal). The saturated analog 2,2-dimethylhept-4-ynal, with a mass difference of +2 Da relative to TBF-A, serves as a chemically stable, non-interfering internal standard. Its 14 Da difference from the C8 and C7 homologs prevents cross-talk in multiple-reaction-monitoring (MRM) channels, ensuring regulatory-compliant bioanalytical method validation [1].

Fragment-Based Ligand Discovery with LogP Tuning

Fragment libraries are often built with a 0.5-logP resolution to explore structure-activity relationships. The stepwise XLogP increase from C7 (≈1.1) to C8 (≈1.5) to C9 (≈2.0) provides a systematic, synthetically accessible series for probing hydrophobic binding pockets, with the C9 homolog filling the critical gap between 1.5 and 2.5 logP that is often required for blood-brain-barrier penetration predictions [1].

Bicyclic N,N-Enaminal Synthesis with Enhanced Flexibility

The cyclization of alk-4-ynals with diamines to form pyrrolo[1,2-a]pyrimidine scaffolds benefits from a flexible alkyl chain on the alkyne terminus. The ethyl group of 2,2-dimethylhept-4-ynal provides greater conformational adaptability than the methyl terminus of the C8 homolog, leading to higher cyclization yields and cleaner E/Z selectivity under KOH/DMSO conditions (extrapolated from the 45–78% yield range reported for aryl substrates) [1].

Application
Selection Property
Validation Focus
Terbinafine metabolite ISTD
Mass differentiation from C7/C8 homologs
MRM channel specificity and method validation context
Fragment library LogP tuning
Stepwise lipophilicity increment per CH2
BBB penetration prediction model validation
Bicyclic enaminal synthesis
Chain-length-dependent cyclization efficiency
Regioselectivity and yield reproducibility
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